molecular formula C9H13NO3S B11967775 2-(Ethylamino)toluene-4-sulphonic acid CAS No. 98-40-8

2-(Ethylamino)toluene-4-sulphonic acid

Katalognummer: B11967775
CAS-Nummer: 98-40-8
Molekulargewicht: 215.27 g/mol
InChI-Schlüssel: AHAFWLDHQAFWFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Ethylamino)toluene-4-sulphonic acid is an organic compound with the molecular formula C9H13NO3S. It is a derivative of toluene, where the ethylamino group is attached to the second carbon and the sulphonic acid group is attached to the fourth carbon of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)toluene-4-sulphonic acid typically involves the sulfonation of N-ethyl o-toluidine with fuming sulfuric acid. The reaction is carried out by adding fuming sulfuric acid to a sulfonation kettle, followed by the slow addition of N-ethyl o-toluidine while maintaining the temperature below 50°C. After the addition is complete, the mixture is incubated at 65°C for 6 hours. The product is then crystallized out by cooling the mixture and separated by centrifugal separation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of nitrogen to press the materials into different kettles and the pre-installation of water and ice cubes in the dilution kettle are some of the steps taken to optimize the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Ethylamino)toluene-4-sulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The ethylamino and sulphonic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2-(Ethylamino)toluene-4-sulphonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Ethylamino)toluene-4-sulphonic acid involves its interaction with various molecular targets and pathways. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulphonic acid group can act as a strong acid, donating protons in chemical reactions. These interactions enable the compound to act as a catalyst or reactant in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    p-Toluenesulfonic acid: A similar compound with a methyl group instead of an ethylamino group.

    Benzenesulfonic acid: Another sulfonic acid derivative with a simpler structure.

    Methanesulfonic acid: A sulfonic acid with a single carbon chain.

Uniqueness

2-(Ethylamino)toluene-4-sulphonic acid is unique due to the presence of both an ethylamino group and a sulphonic acid group on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various industrial and research applications .

Eigenschaften

CAS-Nummer

98-40-8

Molekularformel

C9H13NO3S

Molekulargewicht

215.27 g/mol

IUPAC-Name

3-(ethylamino)-4-methylbenzenesulfonic acid

InChI

InChI=1S/C9H13NO3S/c1-3-10-9-6-8(14(11,12)13)5-4-7(9)2/h4-6,10H,3H2,1-2H3,(H,11,12,13)

InChI-Schlüssel

AHAFWLDHQAFWFO-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=C(C=CC(=C1)S(=O)(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.